Home > Products > Screening Compounds P67870 > O-Demethyl apremilast
O-Demethyl apremilast - 1384441-38-6

O-Demethyl apremilast

Catalog Number: EVT-1457286
CAS Number: 1384441-38-6
Molecular Formula: C21H22N2O7S
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
O-Demethyl apremilast is an active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast. It inhibits the activity of PDE4 isolated from U937 cells and LPS-induced TNF-α production in isolated human peripheral blood mononuclear cells (PBMCs; IC50s = 8.3 and 5.6 µM, respectively). O-Demethyl apremilast is also an oxidative degradation product of apremilast.

Apremilast

Compound Description: Apremilast is an orally available, small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for treating plaque psoriasis and psoriatic arthritis []. It is metabolized by CYP3A4 to form O-Demethyl Apremilast.

Relevance: Apremilast is the parent compound of O-Demethyl Apremilast. O-Demethyl Apremilast is formed by O-demethylation of Apremilast, meaning the removal of a methyl group attached to an oxygen atom. [, ]

Overview

O-Demethyl apremilast is a significant metabolite of apremilast, a drug primarily used for the treatment of inflammatory conditions such as psoriasis and psoriatic arthritis. Apremilast is a phosphodiesterase-4 inhibitor that modulates the immune response by increasing intracellular levels of cyclic adenosine monophosphate. The chemical structure of O-Demethyl apremilast is derived from the demethylation of apremilast, leading to altered pharmacological properties.

Source

O-Demethyl apremilast is synthesized as a metabolic product during the metabolism of apremilast in the human body. It has been identified in various studies that track the disposition and metabolism of apremilast after administration. The predominant metabolite, O-Demethyl apremilast glucuronide, represents a significant portion of plasma radioactivity following drug administration .

Classification

O-Demethyl apremilast falls under the category of pharmaceutical metabolites. It is classified as an organic compound with specific roles in pharmacokinetics and pharmacodynamics, influencing the therapeutic efficacy and safety profile of the parent compound, apremilast.

Synthesis Analysis

Methods

  1. Metabolic Pathway: After oral administration, apremilast undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, which facilitates oxidative demethylation.
  2. Formation: The demethylation process leads to O-Demethyl apremilast and other metabolites like O-Demethyl apremilast glucuronide .

Technical Details

The metabolic conversion involves:

  • Enzymatic Action: The action of CYP enzymes results in the removal of a methyl group from the methoxy group present in the structure of apremilast.
  • Subsequent Conjugation: Following demethylation, further metabolic processes can lead to glucuronidation, enhancing solubility and excretion .
Molecular Structure Analysis

Structure

O-Demethyl apremilast retains a similar core structure to apremilast but lacks one methyl group on its methoxy substituent. Its molecular formula is C₁₈H₁₈N₂O₄S.

Data

  • Molecular Weight: Approximately 358.41 g/mol
  • Chemical Structure: The compound features a sulfonamide group and an aromatic system characteristic of its parent compound.
Chemical Reactions Analysis

Reactions

In vivo reactions involving O-Demethyl apremilast include:

  • Hydrolysis: Potential hydrolysis reactions leading to further breakdown products.
  • Conjugation: The major reaction pathway includes conjugation with glucuronic acid, forming O-Demethyl apremilast glucuronide, which is crucial for elimination from the body .

Technical Details

The stability and reactivity profile of O-Demethyl apremilast are influenced by its functional groups:

  • Hydrophilic Properties: Increased solubility due to glucuronidation enhances renal excretion.
  • Pharmacological Activity: While less active than its parent compound, it plays a role in modulating therapeutic effects through its own interactions with biological systems.
Mechanism of Action

Process

Data

  • Excretion Profile: Approximately 34% of excreted radioactivity corresponds to O-Demethyl apremilast glucuronide, highlighting its role in drug metabolism .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Increased solubility due to glucuronidation enhances renal clearance.

Chemical Properties

  • Stability: The stability profile indicates that O-Demethyl apremilast does not interconvert back to its parent form under physiological conditions.
  • Polymorphism: Various polymorphic forms may exist, affecting solubility and bioavailability characteristics .
Applications

Scientific Uses

O-Demethyl apremilast primarily serves as a biomarker in pharmacokinetic studies assessing the metabolism of apremilast. Its presence in plasma helps researchers understand drug clearance mechanisms and potential interactions with other substances.

  1. Clinical Research: Utilized in studies evaluating drug metabolism and safety profiles.
  2. Pharmacovigilance: Monitoring levels can help assess adverse effects related to drug metabolism variations among different populations.
Chemical Identity and Structural Characterization of O-Demethyl Apremilast

Molecular Structure and Stereochemical Configuration

O-Demethyl apremilast (systematic name: N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide) is a monodemethylated metabolite of apremilast, featuring a phenolic hydroxyl group in place of the parent compound’s methoxy moiety. Its molecular formula is C₂₁H₂₂N₂O₇S, with a molecular weight of 446.47 g/mol [8]. The compound retains the core structural elements of apremilast:

  • A phthalimide-acetamide moiety (right hemisphere).
  • A β-amino sulfone linker.
  • A modified 3-ethoxy-4-hydroxyphenyl group (left hemisphere).

The chiral benzylic carbon (C-11) maintains an (S)-absolute configuration, critical for molecular recognition. This stereocenter arises from apremilast’s biosynthesis and is preserved during O-demethylation [3] [6]. Key spectral identifiers include:

  • SMILES: CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O [8].
  • InChIKey: PEUJABWEZWJNBO-MRXNPFEDSA-N [8].
  • Table 1: Atomic Connectivity and Stereochemical Data .
    Atom PositionAtom TypeBond ConnectivityStereochemistry
    C-11Chiral carbonBonded to C-10, C-12, H-11, N-1(S)-configuration
    O-18Phenolic oxygenBonded to C-4 (aryl) and H-18N/A
    S-13Sulfonyl sulfurBonded to C-12, O-14, O-15Tetrahedral

Synthesis Pathways and Key Intermediate Derivatives

O-Demethyl apremilast is accessible via chemical synthesis or enzymatic metabolism. The primary synthetic route leverages Ellman’s chiral sulfinamide auxiliary to control stereochemistry [7]:

Step 1: Sulfinyl Imine Formation3-Ethoxy-4-hydroxybenzaldehyde reacts with (R)-tert-butanesulfinamide under Ti(OEt)₄ catalysis, yielding chiral sulfinyl imine 8 (>95% ee).

Step 2: Nucleophilic AdditionLithiation of dimethyl sulfone (DMS) with LiHMDS generates the DMS anion. Key optimization:

  • Additive: 0.5 eq LiCl suppresses bissulfinamide byproduct 10 by stabilizing the anion intermediate [7].
  • Solvent: THF at −78°C.
  • Diastereoselectivity: d.r. >25:1 favoring (R,S)-sulfinamide 9 due to Si-face attack on the imine (steric shielding by tert-butyl group) [7].

Step 3: Deprotection and CouplingAcidic hydrolysis (HCl/MeOH) of 9 yields enantiopure free amine 1. Condensation with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (19) in acetic acid furnishes O-demethyl apremilast (56% overall yield, 95.5% ee) [7].

Alternative routes include:

  • Asymmetric Hydrogenation: Rh/(S,R-t-Bu-Josiphos-catalyzed reduction of enamine 16 (derived from 3-ethoxy-4-methoxybenzonitrile + DMS anion) [5].
  • Biocatalysis: Liver microsomes (CYP1A2/2A6) demethylate apremilast in vitro [3].
  • Table 2: Optimized Synthesis of Sulfinamide Intermediate 9 .
    Condition ParameterOptimized ValueEffect on Outcome
    DMS equivalent10 eqMinimizes byproduct 10
    Base5 eq LiHMDSEnsures complete anion formation
    Additive0.5 eq LiClStabilizes anion; d.r. >25:1
    Temperature−78°CControls side reactions
    Yield of 975%Ratio 9:10 = 1:0.15

Comparative Structural Analysis with Parent Compound Apremilast

O-Demethyl apremilast differs from apremilast (C₂₂H₂₄N₂O₇S) only by replacement of the 4-methoxy group with a 4-hydroxy group. This change has profound physicochemical and biochemical implications:

  • Polarity and Solubility:
  • LogP decreases from 1.8 (apremilast) to 1.2 (O-demethyl), enhancing hydrophilicity [6].
  • Hydrogen-bond donors increase from 1 to 2, improving aqueous solubility (e.g., in physiological buffers) [3].
  • Electronic Effects:
  • The phenolic OH donates electrons to the aryl ring, increasing its electron density (+M effect). This alters binding to hydrophobic pockets in PDE4 versus apremilast’s methoxy group (−I effect) [4] [6].
  • Conformational Flexibility:
  • The hydroxy group permits stronger intramolecular H-bonding with the sulfonyl oxygen, subtly altering the sidechain dihedral angle (C4-C11-C12-S13) [1] [8].

Pharmacodynamic Impact:O-Demethyl apremilast exhibits reduced PDE4 inhibitory activity (IC₅₀ ≈ 2,500 nM) compared to apremilast (IC₅₀ = 74 nM) due to:

  • Disrupted hydrophobic interactions in PDE4’s catalytic pocket.
  • Enhanced ionization at physiological pH (phenol pKa ≈ 10 vs. ether’s inertness) [4] [6].
  • Table 3: Structural and Physicochemical Comparison .
    PropertyApremilastO-Demethyl ApremilastBiological Consequence
    Molecular formulaC₂₂H₂₄N₂O₇SC₂₁H₂₂N₂O₇SLower molecular weight
    4-Substituent−OCH₃−OHIncreased H-bond donation
    H-bond donors12Higher solubility
    Calculated LogP1.81.2Reduced membrane permeability
    PDE4 IC₅₀74 nM~2,500 nMWeaker target engagement

Metabolite Identification via Mass Spectrometry and Nuclear Magnetic Resonance

O-Demethyl apremilast is a major oxidative metabolite of apremilast in humans, identified using orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS/MS):
  • Full scan: [M+H]⁺ at m/z 447.12206 (vs. apremilast at m/z 461.3) [8].
  • Fragmentation (CID): Key fragments include:
  • m/z 274: Loss of acetamide-phthalimide moiety (C₈H₆NO₃⁻).
  • m/z 177: Phthalimide-acetamide ion ([C₁₀H₉N₂O₃]⁺) [3].
  • High-resolution MS: Confirms elemental composition (C₂₁H₂₃N₂O₇S⁺; Δmass < 2 ppm) [3] [8].

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆):
  • δ 9.45 (s, 1H, OH).
  • δ 7.85 (dd, J = 7.5 Hz, 1H, H-7).
  • δ 5.20 (m, 1H, H-11).
  • Distinctive loss of apremilast’s methoxy singlet (δ ~3.75) [3].
  • ¹³C NMR:
  • δ 167.5 (C=O, phthalimide).
  • δ 148.2 (C-4, aryl).
  • δ 57.1 (C-11) [3].
  • HSQC/HMBC: Correlates OH (δ 9.45) with C-4 (δ 148.2), confirming phenolic structure.

Glucuronide Conjugate (M12):O-Demethyl apremilast is rapidly glucuronidated (UGT1A1/1A9) to form O-desmethyl apremilast glucuronide (M12; C₂₇H₃₀N₂O₁₃S):

  • MS: [M–H]⁻ at m/z 621.1; fragments to m/z 445.1 (aglycone) [3].
  • Enzymatic hydrolysis: β-Glucuronidase cleaves M12 to O-demethyl apremilast [3].
  • Table 4: Key Mass Spectral Fragments of O-Demethyl Apremilast .

    Ion Typem/z ObservedProposed Fragment StructureInterpretation
    [M+H]⁺447.12Intact moleculeMolecular ion
    [M+H–C₈H₆NO₃]⁺274.083-Ethoxy-4-hydroxybenzyl-sulfoneLoss of acetamidophthalimide
    [C₁₀H₉N₂O₃]⁺177.04Acetamido-substituted isoindolePhthalimide core
  • Table 5: Characteristic NMR Chemical Shifts (DMSO-d₆) .

    Atom¹H Shift (δ, ppm)¹³C Shift (δ, ppm)Multiplicity/Correlation
    H-18 (OH)9.45-s, exchanges with D₂O
    H-115.2057.1m (dd, J = 9.0, 4.5 Hz)
    C-4-148.2HMBC to H-18
    H-77.85118.2dd (J = 7.5, 1.0 Hz)
  • Table 6: Compounds Mentioned in Article .

    Compound NameMolecular FormulaChEMBL/CHEBI IDRole
    O-Demethyl apremilastC₂₁H₂₂N₂O₇SCHEMBL452999Primary metabolite
    ApremilastC₂₂H₂₄N₂O₇SCHEMBL2103745Parent drug
    O-Desmethyl apremilast glucuronide (M12)C₂₇H₃₀N₂O₁₃SCHEMBL2109272Phase II metabolite
    Sulfinyl imine intermediate (8)C₁₄H₂₁NO₃SCHEMBL5997246Synthesis intermediate
    Chiral sulfinamide (9)C₁₆H₂₇NO₄S₂CHEMBL6037162Synthesis intermediate
    Dimethyl sulfone (DMS)C₂H₆O₂SCHEMBL1162495Nucleophile

Properties

CAS Number

1384441-38-6

Product Name

O-Demethyl apremilast

IUPAC Name

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C21H22N2O7S

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1

InChI Key

PEUJABWEZWJNBO-MRXNPFEDSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.